Cas no 1075726-70-3 ((R)-tert-butyl Butyrate Norlaudanosine)

(R)-tert-butyl Butyrate Norlaudanosine 化学的及び物理的性質
名前と識別子
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- (R)-tert-butyl Butyrate Norlaudanosine
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- インチ: 1S/C27H37NO6/c1-27(2,3)34-26(29)11-13-28-12-10-19-16-24(32-6)25(33-7)17-20(19)21(28)14-18-8-9-22(30-4)23(15-18)31-5/h8-9,15-17,21H,10-14H2,1-7H3/t21-/m1/s1
- InChIKey: RDNHYBBISMVNGN-OAQYLSRUSA-N
- ほほえんだ: O(C)C1C=C2CCN(CCC(OC(C)(C)C)=O)[C@H](CC3C=CC(OC)=C(OC)C=3)C2=CC=1OC
計算された属性
- せいみつぶんしりょう: 471.26208790g/mol
- どういたいしつりょう: 471.26208790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 637
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 66.5Ų
(R)-tert-butyl Butyrate Norlaudanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B694525-5mg |
(R)-tert-butyl Butyrate Norlaudanosine |
1075726-70-3 | 5mg |
$ 351.00 | 2023-04-18 | ||
TRC | B694525-10mg |
(R)-tert-butyl Butyrate Norlaudanosine |
1075726-70-3 | 10mg |
$ 678.00 | 2023-04-18 | ||
TRC | B694525-25mg |
(R)-tert-butyl Butyrate Norlaudanosine |
1075726-70-3 | 25mg |
$ 1395.00 | 2023-04-18 |
(R)-tert-butyl Butyrate Norlaudanosine 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
(R)-tert-butyl Butyrate Norlaudanosineに関する追加情報
Chemical Profile of (R)-tert-butyl Butyrate Norlaudanosine (CAS No. 1075726-70-3)
(R)-tert-butyl Butyrate Norlaudanosine, identified by its CAS number 1075726-70-3, is a specialized compound with significant applications in the field of pharmaceutical research and biochemical studies. This compound belongs to the class of norlaudanosine derivatives, which are known for their unique structural and pharmacological properties. The presence of the tert-butyl butyrate moiety in its molecular structure contributes to its distinct chemical behavior and potential biological activities.
The synthesis and characterization of (R)-tert-butyl Butyrate Norlaudanosine have been areas of intense interest due to its potential role in drug development. The stereochemistry of the (R) configuration plays a crucial role in determining its interaction with biological targets, making it a valuable candidate for further investigation. Recent advancements in chiral synthesis techniques have enabled the production of high-purity (R)-tert-butyl Butyrate Norlaudanosine, facilitating more accurate and reliable experimental studies.
In the realm of medicinal chemistry, derivatives of norlaudanosine have been explored for their potential therapeutic effects. Norlaudanosine itself is a nucleoside derivative that has shown promise in various preclinical studies, particularly in the context of neuroprotective and anti-inflammatory applications. The modification with tert-butyl butyrate introduces additional pharmacophoric features that may enhance its bioavailability and binding affinity to specific receptors or enzymes.
Recent research has highlighted the importance of stereoselective synthesis in developing novel pharmaceuticals. The (R)-configuration of (R)-tert-butyl Butyrate Norlaudanosine is particularly noteworthy, as it may exhibit different pharmacological profiles compared to its (S)-enantiomer. Studies have demonstrated that enantiomeric purity is critical in determining the efficacy and safety of drug candidates, making compounds like (R)-tert-butyl Butyrate Norlaudanosine essential for comprehensive pharmacokinetic and pharmacodynamic evaluations.
The chemical properties of (R)-tert-butyl Butyrate Norlaudanosine make it a versatile intermediate in organic synthesis. Its molecular structure allows for further functionalization, enabling the creation of novel analogs with tailored biological activities. Researchers are exploring its potential use in designing ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are common targets for therapeutic intervention.
Moreover, the compound's solubility and stability under various conditions make it suitable for formulation into diverse pharmaceutical delivery systems. These attributes are particularly important for developing oral, injectable, or topical medications where bioavailability and shelf life are critical factors. The incorporation of (R)-tert-butyl Butyrate Norlaudanosine into drug formulations could potentially enhance therapeutic outcomes by optimizing these parameters.
The role of computational chemistry and molecular modeling has become increasingly prominent in the study of such compounds. Advanced computational methods allow researchers to predict the interactions between (R)-tert-butyl Butyrate Norlaudanosine and biological targets with high precision. These insights can guide experimental design and help identify optimal conditions for synthetic pathways, thereby accelerating the drug discovery process.
In conclusion, (R)-tert-butyl Butyrate Norlaudanosine (CAS No. 1075726-70-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with recent developments in synthetic methodologies, position it as a promising candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound is likely to play an important role in the discovery and formulation of new therapeutic agents.
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